molecular formula C13H8F3N5OS B12175210 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B12175210
M. Wt: 339.30 g/mol
InChI Key: HZEOCGHTINURTO-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo ring fused to a pyridazine ring and a trifluorophenyl group, makes it a subject of interest for various scientific studies.

Preparation Methods

The synthesis of 2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide typically involves a multi-step process One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolo ringThe final step involves the attachment of the trifluorophenyl group via a nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives, such as:

Properties

Molecular Formula

C13H8F3N5OS

Molecular Weight

339.30 g/mol

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C13H8F3N5OS/c14-8-3-7(4-9(15)13(8)16)18-11(22)5-23-12-2-1-10-19-17-6-21(10)20-12/h1-4,6H,5H2,(H,18,22)

InChI Key

HZEOCGHTINURTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NN=C2)SCC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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